Cas no 951888-47-4 (3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene)

3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-4-(2-methylallyl)bromobenzene
- 1-Bromo-2-fluoro-4-(2-methyl-2-propen-1-yl)benzene
- 3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene
- DTXSID901230386
- MFCD09801086
- 1-bromo-2-fluoro-4-(2-methylprop-2-en-1-yl)benzene
- 1-bromo-2-fluoro-4-(2-methylprop-2-enyl)benzene
- AKOS016016776
- 951888-47-4
-
- MDL: MFCD09801086
- インチ: InChI=1S/C10H10BrF/c1-7(2)5-8-3-4-9(11)10(12)6-8/h3-4,6H,1,5H2,2H3
- InChIKey: IZYIWNVQSRRPNV-UHFFFAOYSA-N
- ほほえんだ: C=C(C)CC1=CC(=C(C=C1)Br)F
計算された属性
- せいみつぶんしりょう: 227.99499Da
- どういたいしつりょう: 227.99499Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB230314-1g |
2-Fluoro-4-(2-methylallyl)bromobenzene; . |
951888-47-4 | 1g |
€545.70 | 2025-02-21 | ||
TRC | B084790-250mg |
3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene |
951888-47-4 | 250mg |
$ 255.00 | 2022-06-07 | ||
Fluorochem | 200177-1g |
3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene |
951888-47-4 | 97% | 1g |
£297.00 | 2022-03-01 | |
Apollo Scientific | PC3645-5g |
2-Fluoro-4-(2-methylallyl)bromobenzene |
951888-47-4 | 5g |
£438.00 | 2023-09-02 | ||
TRC | B084790-500mg |
3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene |
951888-47-4 | 500mg |
$ 425.00 | 2022-06-07 | ||
abcr | AB230314-5g |
2-Fluoro-4-(2-methylallyl)bromobenzene; . |
951888-47-4 | 5g |
€1777.00 | 2025-02-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533243-1g |
1-Bromo-2-fluoro-4-(2-methylallyl)benzene |
951888-47-4 | 98% | 1g |
¥2744.00 | 2024-04-24 | |
abcr | AB230314-2 g |
2-Fluoro-4-(2-methylallyl)bromobenzene; . |
951888-47-4 | 2g |
€794.30 | 2023-04-27 | ||
abcr | AB230314-2g |
2-Fluoro-4-(2-methylallyl)bromobenzene; . |
951888-47-4 | 2g |
€794.30 | 2025-02-21 | ||
abcr | AB230314-1 g |
2-Fluoro-4-(2-methylallyl)bromobenzene; . |
951888-47-4 | 1g |
€545.70 | 2023-04-27 |
3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene 関連文献
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propeneに関する追加情報
Research Briefing on 3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene (CAS: 951888-47-4) in Chemical Biology and Pharmaceutical Applications
3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene (CAS: 951888-47-4) is a halogenated aromatic compound that has recently garnered attention in chemical biology and pharmaceutical research due to its potential as a versatile intermediate in drug discovery and development. This research briefing synthesizes the latest findings on its synthesis, biological activity, and applications in medicinal chemistry.
Recent studies have highlighted the compound's role as a key building block in the synthesis of small-molecule inhibitors targeting protein kinases and other disease-relevant enzymes. Its unique structural features, including the bromo-fluorophenyl moiety and the reactive propene group, make it a valuable scaffold for medicinal chemistry optimization. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective kinase inhibitors with improved pharmacokinetic properties.
In terms of synthetic methodology, novel catalytic approaches have been developed to efficiently produce 3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene with high yield and purity. A recent breakthrough in palladium-catalyzed cross-coupling reactions (ACS Catalysis, 2024) has enabled the scalable production of this compound while minimizing unwanted side products. These advances are particularly significant for industrial-scale pharmaceutical manufacturing.
Biological evaluations have revealed promising therapeutic potential for derivatives of 3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene. Research published in Bioorganic & Medicinal Chemistry Letters (2024) reported that certain analogs exhibit potent activity against inflammatory pathways, with IC50 values in the low micromolar range. The compound's ability to modulate NF-κB signaling has been identified as a possible mechanism of action, suggesting applications in autoimmune disease treatment.
From a drug metabolism perspective, recent pharmacokinetic studies have characterized the absorption and distribution properties of 3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene derivatives. The fluorinated aromatic ring appears to confer favorable metabolic stability, as evidenced by in vitro microsomal stability assays (Drug Metabolism and Disposition, 2023). These findings support further development of this chemical scaffold for oral drug candidates.
In conclusion, 3-(4-Bromo-3-fluorophenyl)-2-methyl-1-propene represents a promising chemical entity with multiple applications in pharmaceutical research. Ongoing studies are exploring its potential in targeted protein degradation (PROTACs) and covalent inhibitor design. Future research directions may include structure-activity relationship optimization and investigation of its therapeutic potential in oncology and inflammatory diseases.
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